N-(piperidin-4-yl)cyclobutanecarboxamide
Description
N-(Piperidin-4-yl)cyclobutanecarboxamide is a bicyclic organic compound featuring a piperidine ring fused to a cyclobutane carboxamide group. Its molecular formula is C₁₀H₁₉ClN₂O (as the dihydrochloride salt), with a molar mass of 218.73 g/mol . The compound is synthesized via condensation reactions, as evidenced by the synthesis of structurally analogous "piperidylcarboxamide 4," which achieved a 73% yield and a melting point of 154–156°C .
Properties
IUPAC Name |
N-piperidin-4-ylcyclobutanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18N2O/c13-10(8-2-1-3-8)12-9-4-6-11-7-5-9/h8-9,11H,1-7H2,(H,12,13) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKPSGXGIDFXXEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)C(=O)NC2CCNCC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(piperidin-4-yl)cyclobutanecarboxamide typically involves the reaction of piperidine with cyclobutanecarboxylic acid or its derivatives. One common method includes the use of cyclobutanecarboxylic acid chloride, which reacts with piperidine in the presence of a base such as triethylamine to form the desired amide. The reaction is usually carried out under anhydrous conditions and at controlled temperatures to ensure high yield and purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. The use of catalysts and optimized reaction conditions can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: N-(piperidin-4-yl)cyclobutanecarboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.
Substitution: The amide group can participate in nucleophilic substitution reactions, where the amide nitrogen can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted amides or esters.
Scientific Research Applications
N-(piperidin-4-yl)cyclobutanecarboxamide has found applications in various fields of scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules and pharmaceuticals.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs for treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N-(piperidin-4-yl)cyclobutanecarboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares N-(piperidin-4-yl)cyclobutanecarboxamide with analogous piperidine- and carboxamide-containing compounds, focusing on physicochemical properties, synthesis, and biological relevance.
Structural and Physicochemical Properties
Key Observations :
- Cyclobutane vs. Aromatic Rings : The cyclobutane group in the target compound introduces steric strain and rigidity, unlike the planar aromatic rings in BD 1008 or 4-(4-fluorophenyl)piperidine . This may reduce metabolic oxidation but limit solubility.
- Salt Forms : The dihydrochloride form of the target compound enhances aqueous solubility compared to neutral analogs like BD 1008 .
Biological Activity
N-(piperidin-4-yl)cyclobutanecarboxamide is a compound with significant potential in medicinal chemistry, particularly due to its unique structural characteristics that facilitate interactions with various biological targets. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclobutane ring linked to a piperidine moiety through a carboxamide group. This structure contributes to its solubility and reactivity, which are essential for biological interactions.
- Molecular Formula : CHNO
- Molecular Weight : Approximately 182.25 g/mol
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. Key mechanisms include:
- Receptor Modulation : The piperidine ring allows for hydrogen bonding and π-π interactions, enhancing binding affinity to specific receptors.
- Enzyme Interaction : The compound may inhibit or activate certain enzymes involved in critical biochemical pathways, influencing processes such as apoptosis and cell proliferation.
Biological Activities
Research indicates that this compound exhibits several promising biological activities:
- Antimicrobial Activity : Preliminary studies suggest effectiveness against various microbial strains.
- Anticancer Properties : The compound has shown potential in inhibiting cancer cell proliferation by modulating pathways related to apoptosis .
- Neuroprotective Effects : Some derivatives have been evaluated for their ability to protect neuronal cells, indicating potential applications in neurodegenerative diseases .
Comparative Biological Activity Table
| Activity Type | Description | Reference |
|---|---|---|
| Antimicrobial | Effective against specific bacterial strains | |
| Anticancer | Induces apoptosis in cancer cells | |
| Neuroprotective | Protects neuronal cells from damage |
Case Studies
Several studies have investigated the effects of this compound in various biological contexts:
- Anticancer Study :
- Neuroprotective Evaluation :
-
Antimicrobial Assessment :
- In vitro tests revealed that the compound exhibited notable activity against Gram-positive bacteria, indicating its potential as a lead compound for developing new antimicrobial agents.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
